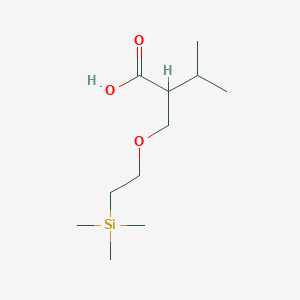








|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:9])[CH2:5][CH:6]([CH3:8])[CH3:7])C.[Li+].CC([N-]C(C)C)C.Cl[CH2:19][O:20][CH2:21][CH2:22][Si:23]([CH3:26])([CH3:25])[CH3:24]>C1COCC1>[CH3:7][CH:6]([CH3:8])[CH:5]([CH2:19][O:20][CH2:21][CH2:22][Si:23]([CH3:26])([CH3:25])[CH3:24])[C:4]([OH:9])=[O:3] |f:1.2|
|


|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(C)C)=O
|
|
Name
|
|
|
Quantity
|
6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCOCC[Si](C)(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
2 h and then quenched by addition of 100 mL of 5% aqueous KHSO4
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (200 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic phase is successively washed with 5% aqueous KHSO4, 5% aqueous NaHCO3, H2O, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
A mixture of the residue and 1M aqueous NaOH in MeOH
|
|
Type
|
STIRRING
|
|
Details
|
is stirred at 70° C
|
|
Type
|
WAIT
|
|
Details
|
After 5 h at 70° C.
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is quenched by 5% aqueous KHSO4 (100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (200 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic phase is successively washed with H2O, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
The solution is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |